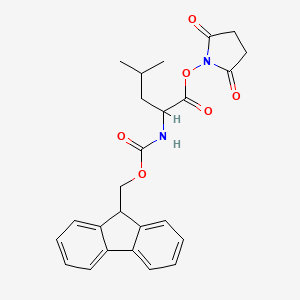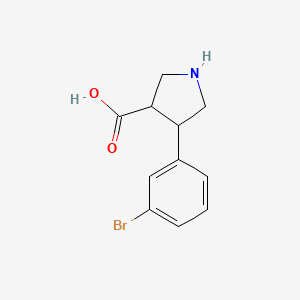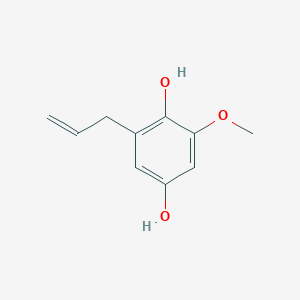
Dicoco dimethyl ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicoco dimethyl ammonium chloride, with the chemical formula (C16H33)2CH3NCl, is a quaternary ammonium compound. It is typically a colorless or yellowish solid known for its excellent surface-active properties. This compound is highly soluble in water and many organic solvents, making it a versatile ingredient in various applications. It is widely used as a surfactant and preservative due to its emulsifying, solubilizing, dispersing, and wetting properties .
Méthodes De Préparation
The synthesis of dicoco dimethyl ammonium chloride primarily involves the reaction of brominated coconut oil alkyl with dimethylamine. The process can be summarized in the following steps:
Bromination: Coconut oil alkyl is brominated to form brominated cocoalkyl.
Reaction with Dimethylamine: The brominated cocoalkyl reacts with dimethylamine to produce brominated cocoalkyl dimethylamine.
Formation of this compound: The brominated cocoalkyl dimethylamine is then reacted with hydrogen chloride to yield this compound.
Analyse Des Réactions Chimiques
Dicoco dimethyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under different conditions can be tested.
Common Reagents and Conditions: Typical reagents include hydrogen chloride and dimethylamine, with reactions often conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products: The primary product is this compound itself, with by-products depending on the specific reaction conditions.
Applications De Recherche Scientifique
Dicoco dimethyl ammonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Acts as an antimicrobial agent, preserving biological samples and formulations.
Medicine: Incorporated into disinfectants and antiseptics due to its bactericidal properties.
Industry: Utilized in industrial cleaners, paper coating agents, and as a corrosion inhibitor. .
Mécanisme D'action
The mechanism of action of dicoco dimethyl ammonium chloride involves its interaction with microbial cell membranes. As a cationic surfactant, it disrupts the lipid bilayers of cell membranes, leading to leakage of intracellular contents and subsequent cell death. This disruption is primarily due to the compound’s ability to interfere with intermolecular interactions within the lipid bilayer .
Comparaison Avec Des Composés Similaires
Dicoco dimethyl ammonium chloride can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium Chloride: Similar in structure but with different alkyl chain lengths, leading to variations in antimicrobial efficacy and application.
Benzalkonium Chloride: Another widely used quaternary ammonium compound with distinct applications in disinfectants and antiseptics.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with specific uses in industrial and medical applications
Each of these compounds has unique properties that make them suitable for specific applications, with this compound being particularly valued for its versatility and effectiveness as a surfactant and preservative.
Propriétés
Formule moléculaire |
C55H62ClF6N11O4 |
|---|---|
Poids moléculaire |
1090.6 g/mol |
Nom IUPAC |
1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74) |
Clé InChI |
TVMHWHRUMJTUFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13385399.png)
![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)




![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)
